molecular formula C6H6BrN3O4 B10908545 Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10908545
M. Wt: 264.03 g/mol
InChI Key: DYAHAZBITSGMQE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a halogenated, nitro-substituted pyrazole derivative with a molecular framework critical for applications in medicinal chemistry, agrochemicals, and material science. The compound features a pyrazole ring substituted with bromine (position 4), a methyl group (position 1), a nitro group (position 3), and a methyl ester moiety (position 5). These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. The methyl ester group improves solubility in organic solvents and serves as a synthetic handle for further derivatization .

Properties

IUPAC Name

methyl 4-bromo-2-methyl-5-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4/c1-9-4(6(11)14-2)3(7)5(8-9)10(12)13/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAHAZBITSGMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating and nitrating agents. One common method includes the bromination of 1-methyl-3-nitro-1H-pyrazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing diverse functional groups:

Reaction Type Reagents/Conditions Product Notes
Amination Aliphatic/aromatic amines, K2_2CO3_3, DMF, 80–100°C4-Amino derivativesHigh regioselectivity due to nitro group's electron-withdrawing effect
Thiolation Thiols, CuI, DMSO, 60°C4-Thioether derivativesRequires catalytic copper for C–S bond formation
Alkoxylation Alkoxides, NaH, THF, RT4-Alkoxy derivativesLimited by steric hindrance from methyl group

Nitro Group Transformations

The nitro group at position 3 participates in reduction and electrophilic substitution:

Reduction to Amine

  • Reagents: H2_2/Pd-C (hydrogenation) or Fe/HCl (acidic conditions).

  • Product: 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

  • Key Insight: Reduction occurs selectively at the nitro group without affecting the ester or bromine under mild H2_2 pressure .

Electrophilic Aromatic Substitution

  • Limited activity due to electron-withdrawing effects of nitro and ester groups. Nitration/sulfonation requires harsh conditions (e.g., fuming HNO3_3, H2_2SO4_4) .

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield
Acidic Hydrolysis HCl (6M), reflux, 12h4-Bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid85–90%
Basic Hydrolysis NaOH (2M), EtOH/H2_2O, 60°CCorresponding carboxylate salt>95%

Decarboxylation occurs at >200°C, yielding 4-bromo-1-methyl-3-nitro-1H-pyrazole .

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles:

  • With Alkyne Derivatives:

    • Reagents: CuI, Cs2_2CO3_3, DMF, 100°C.

    • Product: Pyrazolo[1,5-a]pyrimidines via tandem substitution-cyclization .

    • Mechanism: Bromine substitution followed by intramolecular cyclization .

  • With Hydrazines:

    • Reagents: Hydrazine hydrate, EtOH, reflux.

    • Product: Bipyrazole derivatives via C–N coupling .

Stability and Competing Reactivity

  • Thermal Stability: Decomposes above 250°C, with simultaneous loss of NO2_2 and CO2_2 groups .

  • pH Sensitivity: Stable in neutral conditions but undergoes ester hydrolysis in strongly acidic/basic media .

  • Competing Pathways: Nitro group reduction may precede bromine substitution under reductive conditions .

Comparative Reactivity Table

Position Reactivity Dominant Reaction Influencing Factors
C4 (Br) HighNucleophilic substitutionNitro group’s meta-directing effect
C3 (NO2_22) Moderate (reduction)Reduction to NH2_2Catalyst choice (Pd vs. Fe)
C5 (COOCH3_33) Low (hydrolysis)Ester cleavageAcid/base strength

Scientific Research Applications

Antimicrobial Activity

Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate has shown potential as an antimicrobial agent. Its mechanism may involve the formation of reactive intermediates through bioreduction of the nitro group, which can interact with cellular components, leading to microbial cell death.

Anticancer Research

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and receptor binding. Its structural attributes allow it to interact with molecular targets critical in cancer progression, making it a candidate for further development as an anticancer therapeutic .

Agrochemical Intermediates

In agricultural chemistry, this compound serves as an intermediate in the synthesis of various agrochemicals, including fungicides and herbicides. These compounds enhance crop protection by targeting specific pests and diseases while promoting higher yields .

Eco-friendly Pesticides

Research is ongoing into developing eco-friendly pesticides using this compound. Its unique properties allow for the formulation of pesticides that minimize environmental impact while effectively controlling agricultural pests .

Advanced Materials Development

The compound is utilized in material science for synthesizing advanced polymers and coatings. Its chemical properties improve the durability and performance of these materials, making them suitable for various industrial applications .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against several bacterial strains. The research highlighted the importance of the nitro group in enhancing the compound's reactivity towards microbial enzymes, leading to effective inhibition.

Case Study: Anticancer Activity

In another study focusing on anticancer applications, this compound was tested against various human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Attributes
Methyl 4-nitro-1H-pyrazole-3-carboxylateLacks bromine atomContains only a nitro group
4-Bromo-3-methyl-1H-pyrazoleLacks nitro and carboxylate groupsContains only bromine and methyl groups
1-Methyl-4-nitro-1H-pyrazoleLacks bromine and carboxylate groupsContains only a nitro group

This compound is distinguished by its combination of functional groups that confer specific chemical reactivity and biological activity not found in structurally similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison with structurally related pyrazole derivatives highlights key differences in substituent positions, electronic effects, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate C₇H₆BrN₃O₄ Br (C4), CH₃ (C1), NO₂ (C3), COOCH₃ (C5) 292.05 g/mol High electrophilicity at C4; nitro group enhances acidity; ester improves solubility
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate C₈H₉BrN₂O₂ Br (C4), CH₃ (C1), COOCH₂CH₃ (C5) 245.07 g/mol Ethyl ester increases lipophilicity; lacks nitro group, reducing electron withdrawal
Methyl 4-bromo-1H-pyrazole-5-carboxylate C₅H₅BrN₂O₂ Br (C4), COOCH₃ (C5) 205.01 g/mol No methyl or nitro groups; lower steric hindrance and higher reactivity at C1
Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate C₁₄H₁₅BrN₂O₂ Br (C4), benzyl (N1), CH₃ (C3), COOCH₂CH₃ (C5) 323.19 g/mol Benzyl group enhances aromatic interactions; methyl at C3 alters regioselectivity

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects : The nitro group in the target compound significantly lowers the electron density at the pyrazole ring compared to analogues lacking this group (e.g., Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate). This increases susceptibility to nucleophilic attack at C4 .
  • Steric Influence : The methyl group at N1 in the target compound reduces rotational freedom compared to derivatives with bulkier substituents (e.g., benzyl in Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate), impacting crystal packing and intermolecular interactions .
  • Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl esters due to shorter alkyl chains, as seen in comparisons between the target compound and Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate .

Research Findings and Experimental Data

Spectroscopic Comparisons

  • ¹H NMR : The nitro group in the target compound causes significant downfield shifts (δ 8.2–8.5 ppm) for adjacent protons, unlike analogues with sulfonate or methyl groups .
  • LC/MS Data : The target compound exhibits a molecular ion peak at m/z 292.05 ([M+H]⁺), distinct from Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (m/z 323.19) and 4-bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (m/z 381) .

Crystallographic Insights

Weak C–H···O interactions dominate the crystal packing of the target compound, similar to Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate. However, the nitro group introduces additional dipole-dipole interactions absent in non-nitro analogues .

Electronegativity and Reactivity

The nitro group increases the compound’s overall electronegativity (χ = 3.04 on the Pauling scale), surpassing bromine (χ = 2.96) and methyl (χ = 2.55) substituents. This aligns with ¹¹⁹Sn chemical shift correlations in electronegativity studies .

Biological Activity

Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

This compound has the following chemical structure and properties:

  • Molecular Formula : C6H6BrN3O4
  • Molecular Weight : 232.04 g/mol
  • CAS Number : 89607-12-5

The compound features a bromine atom and a nitro group, contributing to its reactivity and biological effects.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. This compound has been shown to inhibit bacterial growth effectively. The mechanism involves binding to copper ions, which are crucial for bacterial cell wall synthesis, thus preventing cell wall formation and leading to bacterial lysis .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies show that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound induces apoptosis by enhancing caspase activity, which is crucial for programmed cell death .

Case Study: Apoptosis Induction in Cancer Cells
In a study involving MDA-MB-231 cells, treatment with this compound at concentrations of 10 µM resulted in a significant increase in caspase-3 activity (up to 57%), indicating effective apoptosis induction . Furthermore, cell cycle analysis revealed that the compound caused G0/G1 phase arrest, further supporting its potential as an anticancer agent.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. This compound exhibits inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with cellular macromolecules. The nitro group is believed to participate in redox reactions, while the bromine atom enhances electrophilicity, allowing for interactions with nucleophiles within cells.

Q & A

Basic: What spectroscopic and crystallographic methods are essential for confirming the structure of Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate?

Answer:
To confirm the structure, employ a combination of:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to assign substituent positions and verify regiochemistry.
  • X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL resolves bond lengths, angles, and nitro/bromo group orientations. For example, highlights how XRD confirms hydrogen bonding networks in similar nitro-pyrazole derivatives .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro stretching ~1520–1350 cm1^{-1}, ester carbonyl ~1700 cm1^{-1}) .

Advanced: How can SHELXL address crystallographic data discrepancies during structure refinement?

Answer:
SHELXL offers tools for resolving challenges in refinement:

  • Twinning Analysis : Use the TWIN command to model twinned data, common in pyrazole derivatives due to symmetry .
  • High-Resolution Refinement : For small-molecule structures, SHELXL refines anisotropic displacement parameters and handles disorder via PART instructions .
  • Validation : Cross-check with PLATON or CIF validation tools to resolve bond-length/bond-angle outliers. demonstrates how hydrogen bonding motifs in nitro-pyrazoles are validated using SHELXL and Cambridge Structural Database (CSD) references .

Synthesis: What methodological considerations are critical for introducing nitro groups at the 3-position of pyrazole rings?

Answer:
Key steps include:

  • Electrophilic Nitration : Use HNO3_3/H2_2SO4_4 under controlled temperatures (0–5°C) to minimize side reactions.
  • Regioselectivity : Steric and electronic effects influence nitro group placement. For example, describes nitro introduction via nucleophilic substitution of chloro precursors using K2_2CO3_3 as a base .
  • Protection/Deprotection : Protect reactive sites (e.g., ester groups) with tert-butyl or benzyl groups during nitration.

Data Contradiction: How should researchers resolve conflicting NMR and XRD data in structural assignments?

Answer:

  • Cross-Validation : Combine XRD (definitive spatial data) with 15N^{15}N-NMR or NOE correlations to resolve ambiguities. For example, uses XRD to confirm nitro group orientation, which may conflict with NMR coupling constants .
  • Computational Chemistry : Optimize geometry using DFT (e.g., Gaussian) and compare calculated NMR shifts with experimental data.
  • Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid-state XRD structures.

Advanced Crystallography: What strategies analyze hydrogen bonding and supramolecular interactions in nitro-pyrazole derivatives?

Answer:

  • CSD Analysis : Use the Cambridge Structural Database to identify common motifs. references H-bonding patterns (e.g., N–H···O interactions between nitro and carboxylic groups) .
  • SHELXL Hydrogen Bond Tools : The HTAB command in SHELXL quantifies H-bond distances/angles .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., π-stacking, halogen bonding) using CrystalExplorer.

Advanced Synthesis: How do bromo and nitro substituents influence reactivity in cross-coupling reactions?

Answer:

  • Bromo as a Leaving Group : Facilitate Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd catalysts.
  • Nitro Group Effects : The electron-withdrawing nitro group activates adjacent positions for nucleophilic substitution but may require protection during metal-catalyzed reactions. demonstrates bromo-pyrazole reactivity in forming C–C bonds under palladium catalysis .

Experimental Design: How to optimize crystallization conditions for nitro-substituted pyrazoles?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., EtOH/H2_2O or DCM/hexane) to control nucleation.
  • Temperature Gradients : Slow cooling (0.5°C/hr) promotes single-crystal growth.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize H-bonding networks, as seen in ’s monohydrate structure .

Stability: What factors degrade this compound during storage?

Answer:

  • Light Sensitivity : Store in amber vials to prevent nitro group photodegradation.
  • Moisture : Anhydrous conditions (desiccators with P2_2O5_5) avoid hydrolysis of the ester group.
  • Temperature : Long-term storage at –20°C recommended, as per ’s protocols for similar carboxylate derivatives .

Methodological Pitfalls: How to address low yields in pyrazole carboxylate esterification?

Answer:

  • Catalyst Optimization : Use DMAP or HOBt to enhance esterification efficiency.
  • Reaction Monitoring : Employ TLC or in-situ IR to detect intermediate formation.
  • Workup : Acidic wash (e.g., dilute HCl) removes unreacted starting materials, as described in ’s synthesis of pyrazole carbaldehydes .

Advanced Analysis: What computational methods predict the biological activity of nitro-pyrazole derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. highlights pyrazole carbothioamides evaluated via docking against microbial targets .

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